5-cyano-N'-hydroxypyridine-2-carboximidamide 5-cyano-N'-hydroxypyridine-2-carboximidamide
Brand Name: Vulcanchem
CAS No.: 453565-48-5
VCID: VC2616321
InChI: InChI=1S/C7H6N4O/c8-3-5-1-2-6(10-4-5)7(9)11-12/h1-2,4,12H,(H2,9,11)
SMILES: C1=CC(=NC=C1C#N)C(=NO)N
Molecular Formula: C7H6N4O
Molecular Weight: 162.15 g/mol

5-cyano-N'-hydroxypyridine-2-carboximidamide

CAS No.: 453565-48-5

Cat. No.: VC2616321

Molecular Formula: C7H6N4O

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

5-cyano-N'-hydroxypyridine-2-carboximidamide - 453565-48-5

Specification

CAS No. 453565-48-5
Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
IUPAC Name 5-cyano-N'-hydroxypyridine-2-carboximidamide
Standard InChI InChI=1S/C7H6N4O/c8-3-5-1-2-6(10-4-5)7(9)11-12/h1-2,4,12H,(H2,9,11)
Standard InChI Key CZEOZNIOPJZBMW-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=NC=C1C#N)/C(=N/O)/N
SMILES C1=CC(=NC=C1C#N)C(=NO)N
Canonical SMILES C1=CC(=NC=C1C#N)C(=NO)N

Introduction

Chemical Structure and Properties

5-cyano-N'-hydroxypyridine-2-carboximidamide has the molecular formula C7H6N4O and a molecular weight of 162.15 g/mol. The compound features a pyridine ring with a cyano group at position 5 and a hydroxylated carboximidamide group at position 2.

The structure can be represented by several standardized chemical notations:

Notation TypeValue
IUPAC Name5-cyano-N'-hydroxypyridine-2-carboximidamide
CAS Registry Number453565-48-5
Standard InChIInChI=1S/C7H6N4O/c8-3-5-1-2-6(10-4-5)7(9)11-12/h1-2,4,12H,(H2,9,11)
Standard InChIKeyCZEOZNIOPJZBMW-UHFFFAOYSA-N
SMILESC1=CC(=NC=C1C#N)C(=NO)N
MDL NumberMFCD22628344

The compound appears as a crystalline solid at room temperature. Its structure combines several functional groups that contribute to its reactivity and potential applications, with the cyano group and the hydroxylated carboximidamide offering multiple sites for chemical interactions.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of 5-cyano-N'-hydroxypyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with cyanogen bromide (BrCN) under controlled conditions. The reaction is generally carried out in an organic solvent such as acetonitrile or dichloromethane, while maintaining a temperature of 0-5°C to ensure selective formation of the desired product.

A documented synthetic approach involves:

  • Preparation of the pyridine-2-carboximidamide precursor

  • Reaction with cyanogen bromide in a suitable solvent

  • Temperature control at 0-5°C during reaction

  • Isolation and purification of the product

Industrial Production

Industrial production of 5-cyano-N'-hydroxypyridine-2-carboximidamide follows similar synthetic routes but is scaled up significantly. The process uses larger reactors with precise control of reaction parameters to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the desired quality of the final product.

One documented synthesis pathway yielded a modest 16% when performed with triethylamine in a dichloromethane, ethyl acetate, and N,N-dimethyl-formamide solvent system .

Chemical Reactions and Reactivity

5-cyano-N'-hydroxypyridine-2-carboximidamide participates in various chemical reactions due to its functional groups. The reactivity is centered around the cyano group, the carboximidamide function, and the pyridine nitrogen.

Oxidation Reactions

The compound can undergo oxidation reactions with common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

Reduction Reactions

Reduction reactions can be performed using reducing agents including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding reduced derivatives with potential for further functionalization.

Substitution Reactions

The compound can participate in nucleophilic substitution reactions, where either the cyano group or the hydroxyl group may be replaced by other nucleophiles such as amines, thiols, or halides.

Complexation Reactions

The nitrogen atoms in the molecule provide potential coordination sites for metal ions, making the compound suitable for forming complexes with various metals, which may have applications in catalysis or materials science.

Applications in Scientific Research

Chemical Applications

5-cyano-N'-hydroxypyridine-2-carboximidamide serves as a valuable building block in organic synthesis. The compound's functional groups allow for diverse chemical transformations, making it useful in the synthesis of more complex organic molecules.

Pharmaceutical Research

The compound has been investigated for various pharmaceutical applications:

Research AreaPotential Application
Anticancer ResearchInhibition of specific cancer cell growth pathways
Antimicrobial StudiesActivity against certain bacterial and fungal strains
Drug DevelopmentPrecursor for potential therapeutic agents
Structure-Activity Relationship StudiesUnderstanding how structural modifications affect biological activity

Materials Science

The nitrogen-rich structure of 5-cyano-N'-hydroxypyridine-2-carboximidamide makes it potentially useful in materials science applications, such as coordination polymers or functional materials with specific electronic properties.

Biological Activities

Anticancer Properties

5-cyano-N'-hydroxypyridine-2-carboximidamide has been investigated for potential anticancer activities. While the specific mechanisms are still being studied, compounds with similar structures have shown promise in targeting cancer-related cellular pathways.

Other Biological Activities

The compound may also possess other biological activities, including:

  • Enzyme inhibition properties

  • Receptor binding capabilities

  • Signaling pathway modulation

Comparison with Similar Compounds

5-cyano-N'-hydroxypyridine-2-carboximidamide belongs to a family of structurally related compounds. A comparison with similar compounds helps understand its unique properties and potential applications.

CompoundMolecular FormulaMolecular WeightKey Differences
5-cyano-N'-hydroxypyridine-2-carboximidamideC7H6N4O162.15 g/molBase compound
N'-Hydroxy-4-methylpyridine-2-carboximidamideC7H9N3O151.17 g/molMethyl group instead of cyano group at position 4
(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamideC12H13N3O215.25 g/molIsoquinoline core instead of pyridine
5-Cyano-1H-imidazole-4-carboxamideC5H4N4O136.11 g/molImidazole core instead of pyridine
5-Cyanovaleramide (Pentanamide, 5-cyano-)C6H10N2OVariesAliphatic chain instead of aromatic ring

Spectroscopic Characterization

Spectroscopic data provides essential information for identification and structural confirmation of 5-cyano-N'-hydroxypyridine-2-carboximidamide.

Infrared (IR) Spectroscopy

The IR spectrum would likely feature characteristic absorption bands for:

  • C≡N stretching (cyano group) at approximately 2200-2250 cm-1

  • C=N stretching at 1640-1690 cm-1

  • N-O stretching at 900-1000 cm-1

  • NH2 stretching at 3300-3500 cm-1

Future Research Directions

Research on 5-cyano-N'-hydroxypyridine-2-carboximidamide continues to evolve, with several promising directions:

  • Detailed mechanistic studies to understand its interactions with biological targets

  • Development of synthetic analogs with enhanced biological activities

  • Exploration of potential applications in materials science

  • Investigation of metal complexes for catalytic applications

  • Structure-activity relationship studies to optimize biological properties

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